
N-DesMethyl Asenapine HCL 13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-DesMethyl Asenapine Hydrochloride 13C6 is a chemical compound with the molecular formula C16H14ClNO. It is a derivative of Asenapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The compound is characterized by the presence of a 13C6 isotopic label, which is often used in scientific research for tracing and analytical purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-DesMethyl Asenapine Hydrochloride 13C6 typically involves the demethylation of Asenapine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N-DesMethyl Asenapine Hydrochloride 13C6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired isotopic label .
化学反应分析
Types of Reactions: N-DesMethyl Asenapine Hydrochloride 13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-DesMethyl Asenapine Hydrochloride 13C6 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
N-DesMethyl Asenapine Hydrochloride 13C6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Asenapine and its metabolites.
Biology: Employed in metabolic studies to trace the biotransformation of Asenapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of N-DesMethyl Asenapine Hydrochloride 13C6 is similar to that of Asenapine. It acts as a serotonin and dopamine receptor antagonist, particularly targeting the 5-HT2A and D2 receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The compound also exhibits affinity for other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Asenapine: The parent compound, used as an antipsychotic medication.
N-DesMethyl Asenapine: The non-isotopically labeled version of the compound.
Asenapine Maleate: Another derivative of Asenapine used in clinical settings.
Uniqueness: N-DesMethyl Asenapine Hydrochloride 13C6 is unique due to its isotopic labeling with 13C6, which allows for precise tracing and analytical studies. This isotopic label enhances the compound’s utility in research applications, particularly in pharmacokinetic and metabolic studies .
属性
CAS 编号 |
1261393-91-2 |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
277.698 |
InChI |
InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1/i5+1,6+1,7+1,10+1,12+1,16+1 |
InChI 键 |
DQUCRGAOGUQHJQ-UNRRPHQESA-N |
SMILES |
C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)
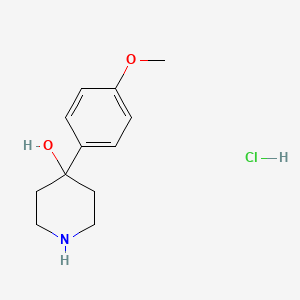
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)
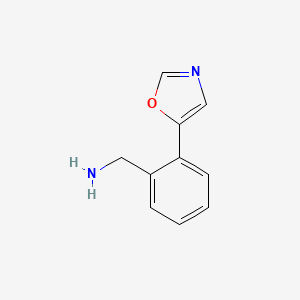
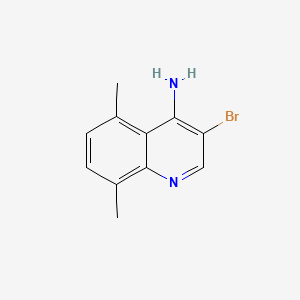
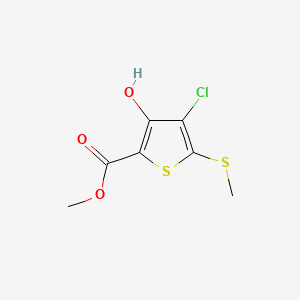
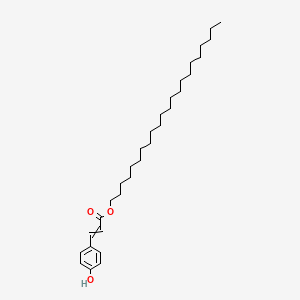
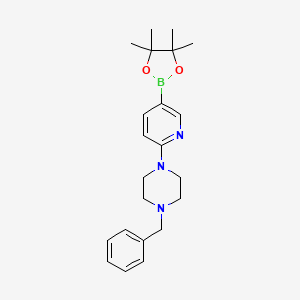
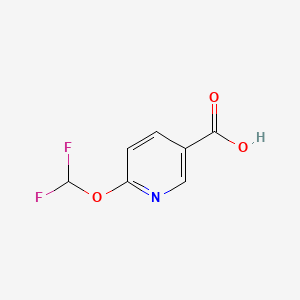
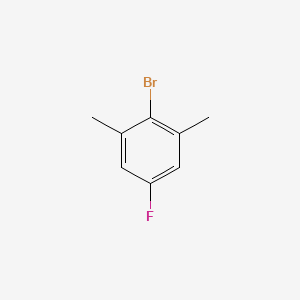

![(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B595805.png)
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
